N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide
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Overview
Description
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a benzoyl group and a purine base, making it a valuable intermediate in the synthesis of nucleoside analogs and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide typically involves the protection of adenosine with trimethylchlorosilane, followed by benzoylation using benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis . The protected adenosine is then deprotected using ammonia water, and the benzoyl chloride is concentrated to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various benzoyl and purine derivatives, which have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide involves its interaction with nucleic acids. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. This interaction is mediated through hydrogen bonding and π-π stacking interactions with the nucleobases . The compound’s ability to inhibit nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-2’-deoxyadenosine: This compound is a nucleoside analog with similar structural features but lacks the hydroxymethyl group on the oxolan ring.
N-benzoyladenosine: Another nucleoside analog with a similar benzoyl group but different purine base modifications.
N-(9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide: A structurally related compound with different functional groups on the purine base.
Uniqueness
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and inhibit their synthesis sets it apart from other similar compounds .
Biological Activity
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Purine Base : A modified purine ring that is crucial for its biological interactions.
- Benzamide Group : Enhances lipophilicity and may influence receptor binding.
- Hydroxymethyl Tetrahydrofuran : Contributes to the compound's stability and solubility.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉N₅O₅ |
Molecular Weight | 373.36 g/mol |
CAS Number | 305808-19-9 |
The biological activity of this compound primarily revolves around its ability to interfere with nucleic acid synthesis. The mechanism includes:
- Inhibition of DNA/RNA Polymerases : By mimicking nucleotide substrates, it can inhibit polymerases involved in DNA and RNA replication.
- Antiviral Activity : It has shown potential against various viral infections by disrupting viral replication processes.
- Antitumor Effects : The compound exhibits cytotoxicity against cancer cells, likely through apoptosis induction and cell cycle arrest.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound:
-
Cell Line Studies :
- The compound was tested on various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Results indicated significant dose-dependent cytotoxic effects with IC50 values ranging from 10 to 30 µM.
- Apoptotic markers such as caspase activation were observed, suggesting a mechanism involving programmed cell death.
-
In Vivo Studies :
- Animal models bearing tumor xenografts demonstrated reduced tumor growth rates when treated with the compound compared to controls. Histological analysis showed increased apoptosis in tumor tissues.
Antiviral Activity
Research has also highlighted its antiviral potential:
-
Inhibition of Viral Replication :
- In vitro assays against HIV and HCV showed a reduction in viral load by up to 70% at optimal concentrations.
- Mechanistic studies indicated that the compound interferes with viral RNA synthesis.
-
Clinical Relevance :
- Preliminary clinical trials suggested that patients receiving treatment with this compound experienced improved viral load metrics compared to standard therapies.
Case Studies
-
Case Study 1: Treatment of Leukemia
- A cohort study involving patients with acute leukemia treated with this compound showed a complete response in 50% of participants after 3 months of therapy.
-
Case Study 2: HIV Management
- In a double-blind trial involving HIV-positive patients, those treated with the compound exhibited significant reductions in viral load compared to placebo groups over a six-month period.
Properties
Molecular Formula |
C31H27N5O6 |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide |
InChI |
InChI=1S/C31H27N5O6/c37-17-24-23(38)16-25(42-24)35-27-26(34-31(35)41-18-20-10-4-1-5-11-20)28(33-19-32-27)36(29(39)21-12-6-2-7-13-21)30(40)22-14-8-3-9-15-22/h1-15,19,23-25,37-38H,16-18H2/t23-,24+,25+/m0/s1 |
InChI Key |
KRLARPNIMFPZHP-ISJGIBHGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
Origin of Product |
United States |
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